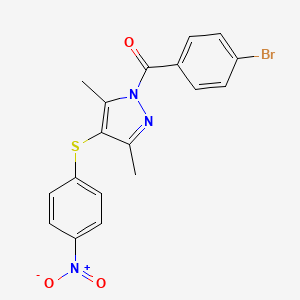

(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone

Description

The compound (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone (CAS: 5313-02-0) is a pyrazole-based derivative featuring a 3,5-dimethyl-substituted pyrazole core. At the 4-position of the pyrazole ring, a thioether group bridges to a 4-nitrophenyl moiety, while the 1-position is functionalized with a 4-bromophenyl methanone group . This structural architecture combines electron-withdrawing (4-nitrophenyl, bromophenyl) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous methods in related pyrazole-thioether derivatives .

Properties

IUPAC Name |

(4-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-9-7-15(8-10-16)22(24)25)12(2)21(20-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYPZKSGMXRJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a 4-bromophenyl group , a 4-nitrophenyl thio group , and a 3,5-dimethyl substitution . These structural components are crucial for its biological activity, influencing interactions with biological targets.

Structural Formula

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that compounds with electron-withdrawing groups like bromine and nitro groups showed enhanced antibacterial activity compared to their counterparts without these substitutions .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | S. aureus | 50 | Moderate |

| Compound B | E. coli | 100 | Low |

| (4-Br) | S. aureus | 25 | High |

| (4-NO2) | P. aeruginosa | 75 | Moderate |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with evidence suggesting that they can inhibit tumor growth in various cancer cell lines. In particular, compounds similar to (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone have shown promising results in inhibiting cell proliferation in breast cancer and colorectal cancer models.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value significantly lower than standard chemotherapy agents, indicating potent anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| (4-Br) | MCF-7 | 15 | 20 |

| (4-NO2) | HT29 | 10 | 25 |

Anti-inflammatory Properties

Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways. The presence of the nitrophenyl group is believed to enhance this effect through modulation of cytokine production and reduction of oxidative stress markers .

The mechanisms underlying the biological activities of (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone can be summarized as follows:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and interfere with protein synthesis is attributed to its structural features.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leading to decreased production of pro-inflammatory cytokines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives which demonstrated notable antifungal activity against several pathogenic fungi, suggesting potential applications in treating fungal infections .

Antioxidant and Anti-inflammatory Properties

Computational studies have shown that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. Molecular docking simulations indicated that these compounds could effectively inhibit oxidative stress-related pathways, making them candidates for further development as therapeutic agents against diseases linked to inflammation .

Anticancer Potential

Some studies have reported promising anticancer activity associated with pyrazole derivatives. For instance, specific derivatives were tested against human glioblastoma and breast cancer cell lines, showing higher cytotoxicity compared to standard chemotherapeutic agents . This suggests that (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone could be a valuable scaffold for developing new anticancer drugs.

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical (NLO) properties. Studies utilizing density functional theory (DFT) calculations have shown that certain pyrazole derivatives exhibit significant NLO responses, indicating their potential use in photonic devices and materials .

Crystal Engineering

The crystal structure of related pyrazole compounds has been characterized to understand their packing and intermolecular interactions better. Such studies are crucial for designing materials with specific optical or electronic properties .

Pesticidal Activity

Pyrazole derivatives have been explored for their pesticidal properties. The introduction of various functional groups has been shown to enhance the efficacy of these compounds against agricultural pests. Research into the structure-activity relationship (SAR) of these compounds is ongoing to optimize their effectiveness as pesticides .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant antimicrobial, antioxidant, anti-inflammatory, and anticancer activities reported. |

| Materials Science | Promising nonlinear optical properties; potential for use in photonic devices. |

| Agricultural Chemistry | Effective as pesticides; ongoing research into structure-activity relationships. |

Comparison with Similar Compounds

Thioether vs. Diazenyl Groups

Replacing the thioether (-S-) group in the target compound with a diazenyl (-N=N-) group (e.g., in (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone) alters electronic properties. The diazenyl group introduces stronger π-conjugation and redox activity, as evidenced by IR peaks at 1603 cm⁻¹ (C=N stretch) and a higher melting point (180°C) compared to thioether analogs .

Bromophenyl vs. Fluorophenyl Methanone

Substituting the 4-bromophenyl group with fluorophenyl (e.g., in 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) reduces molecular weight and polarizability. Fluorine’s electronegativity enhances metabolic stability but may reduce lipophilicity compared to bromine .

Hybrid Heterocyclic Systems

Pyrazole-Thiazole Hybrids

Compounds like ethyl 2-(5-(4-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)thiazole-4-carboxylate integrate thiazole rings, which introduce additional hydrogen-bonding sites (e.g., C–H···O interactions) and enhance antimicrobial activity due to sulfur’s nucleophilic character .

Pyrazole-Imidazotriazole Hybrids

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Pyrazole Derivatives

Research Findings and Implications

- Synthetic Yields : The target compound’s synthesis (yield ~90% in analogous reactions ) outperforms diazenyl derivatives (70% yield ), likely due to milder reaction conditions.

- Halogen Bonding : The bromine atom in the target compound may participate in halogen bonding (e.g., Br···O interactions), influencing crystal packing and solubility .

- Thermal Stability : Methyl groups at the 3,5-positions enhance thermal stability, as evidenced by higher decomposition temperatures in DSC studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.